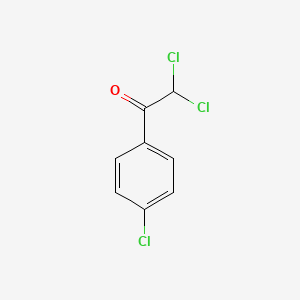

2,2-Dichloro-1-(4-chlorophenyl)ethanone

Description

Structural Significance and Classification within Halogenated Ketones

The molecular structure of 2,2-Dichloro-1-(4-chlorophenyl)ethanone is characterized by a 4-chlorophenyl group attached to a dichloroacetyl moiety. sigmaaldrich.com This arrangement places it within the family of α,α-dihalo ketones. The presence of two chlorine atoms on the carbon atom adjacent to the carbonyl group significantly influences the compound's reactivity. This structural feature makes the carbonyl carbon highly electrophilic and the α-hydrogens (if any were present) acidic, although in this case, there are none.

The general class of halogenated ketones is of great importance in organic synthesis. ontosight.aiontosight.ai The introduction of halogen atoms into a ketone molecule provides a handle for a variety of subsequent chemical transformations. ontosight.aiontosight.ai α-Haloketones, in particular, are valuable building blocks for constructing more complex organic structures. nih.gov The reactivity of these compounds is largely dictated by the nature and number of halogen atoms, as well as the substitution pattern on the aromatic ring.

In the case of this compound, the presence of three chlorine atoms in total across the molecule enhances its chemical versatility. The dichloroacetyl group can participate in reactions such as nucleophilic substitution and rearrangements, while the chlorinated phenyl ring can undergo further aromatic substitution reactions, albeit influenced by the deactivating nature of the chloro and dichloroacetyl substituents.

A related compound, 2,2-Dichloro-1-(4-methylphenyl)ethanone, has been studied for its molecular structure. nih.gov In this analog, the molecule is nearly planar, and the crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov This suggests that this compound likely exhibits similar planarity and intermolecular interactions, which can influence its physical properties and reactivity in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5157-57-3 |

| Molecular Formula | C8H5Cl3O |

| Molecular Weight | 223.48 g/mol |

| Melting Point | 61-62 °C |

Historical Perspectives and Evolution of Research on this compound and Related Structures

The study of halogenated ketones has a long history in organic chemistry, with early research focusing on their synthesis and reactivity. The haloform reaction, discovered in 1822, represents one of the earliest examples of a reaction involving the exhaustive halogenation of a methyl ketone. nih.gov This reaction laid the groundwork for understanding the reactivity of α-positions to carbonyl groups.

The development of the Friedel-Crafts acylation in 1877 provided a general method for the synthesis of aryl ketones, including precursors to halogenated acetophenones. alfa-chemistry.comnih.gov For instance, 4'-chloroacetophenone (B41964) can be prepared via the Friedel-Crafts acylation of chlorobenzene (B131634). youtube.comgoogle.com This intermediate is a crucial starting material for the synthesis of this compound.

Subsequent research in the 20th century focused on the direct halogenation of ketones. ontosight.aiontosight.ai The α-halogenation of aldehydes and ketones in acidic solution became a common laboratory practice. libretexts.org The mechanism of this reaction, proceeding through an enol intermediate, was elucidated, providing a deeper understanding of the factors controlling the regioselectivity of halogenation. libretexts.org The synthesis of α,α-dihaloacetophenones can be achieved through various methods, including the direct dihalogenation of ketones. ccspublishing.org.cn

The evolution of research on polychlorinated compounds, such as polychlorinated biphenyls (PCBs), also provides a broader historical context for the study of chlorinated aromatic compounds. nih.govtriumvirate.com While not directly related to the synthesis of this compound, the environmental and toxicological studies of PCBs spurred the development of analytical techniques and a greater understanding of the properties of chlorinated organic molecules.

In more recent years, research has focused on developing more efficient and environmentally friendly methods for the synthesis of halogenated ketones. ccspublishing.org.cn Electrochemical methods, for example, have been explored for the synthesis of α,α-dihaloacetophenones from terminal alkynes, offering a metal- and oxidant-free approach. ccspublishing.org.cn The continued interest in compounds like this compound is driven by their utility as intermediates in the synthesis of a wide range of organic molecules, including those with potential applications in pharmaceuticals and materials science.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone |

| 4'-chloroacetophenone |

| Polychlorinated biphenyls (PCBs) |

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dichloro-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOFRNRRMMEHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400927 | |

| Record name | 2,2-dichloro-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-57-3 | |

| Record name | 2,2-dichloro-1-(4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4'-TRICHLOROACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,2 Dichloro 1 4 Chlorophenyl Ethanone

Direct Synthesis Approaches to 2,2-Dichloro-1-(4-chlorophenyl)ethanone

The construction of this compound can be achieved through a sequence of reactions involving the formation of the core ethanone (B97240) structure followed by halogenation, or by direct acylation with a dichlorinated acylating agent.

Acyl Substitution Reactions for Ethanone Framework Construction

A primary method for constructing the 1-(4-chlorophenyl)ethanone backbone is the Friedel-Crafts acylation. vedantu.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this context, chlorobenzene (B131634) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comgoogle.comgoogle.com

The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group, leading to a mixture of isomers. vedantu.comyoutube.com However, the para-substituted product, 4'-Chloroacetophenone (B41964), is typically the major product due to steric hindrance at the ortho position. youtube.com

An alternative direct approach is the Friedel-Crafts acylation of chlorobenzene with dichloroacetyl chloride in the presence of a suitable catalyst. This method directly introduces the dichlorinated acyl group to the aromatic ring, forming the target compound in a single synthetic step.

Table 1: Friedel-Crafts Acylation for 4'-Chloroacetophenone Synthesis

| Reactants | Catalyst | Major Product | Minor Product |

|---|---|---|---|

| Chlorobenzene, Acetyl Chloride | AlCl₃ | 4-Chloroacetophenone | 2-Chloroacetophenone |

Halogenation Procedures for Dichloroethyl Moieties

Once the 4'-Chloroacetophenone precursor is obtained, the focus shifts to the introduction of the two chlorine atoms at the α-carbon of the ketone. This is typically achieved through direct halogenation reactions. α-Halo ketones are synthesized by the reaction of carbonyl compounds with halogenating agents. wikipedia.org

Various chlorinating agents can be employed for this purpose. Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCICA) are effective for the chlorination of aromatic ketones. nih.govnih.gov The reaction proceeds via the enol or enolate form of the ketone, which acts as a nucleophile attacking the electrophilic chlorine source. mdpi.com For the synthesis of a similar compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, a method involving concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol (B145695) has been reported, achieving a high yield. nih.gov

Table 2: Common Chlorinating Agents for Acetophenones

| Chlorinating Agent | Abbreviation | Typical Conditions |

|---|---|---|

| N-Chlorosuccinimide | NCS | Protic or aprotic solvent, often with a catalyst |

| Trichloroisocyanuric acid | TCICA | Acetonitrile, often used for dichlorination |

| Hydrochloric Acid / Hydrogen Peroxide | HCl / H₂O₂ | Hot ethanol |

Transformations and Reactivity of this compound

The presence of the carbonyl group and the two chlorine atoms on the adjacent carbon makes this compound a reactive molecule capable of undergoing various transformations.

Nucleophilic Substitution Reactions at the Dichlorinated Carbon Center

The carbon atom bearing the two chlorine atoms in this compound is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the two chlorine atoms. wikipedia.org Consequently, this site is susceptible to attack by a wide range of nucleophiles. researchgate.net

Reactions with nucleophiles such as amines or alkoxides can lead to the substitution of one or both chlorine atoms. The specific products formed will depend on the nature of the nucleophile and the reaction conditions employed. These substitution reactions are fundamental in utilizing α-halo ketones as building blocks for more complex molecules. wikipedia.org

Dehydrochlorination Processes and Alkene Formation from this compound

While simple dehydrochlorination to form a chloro-substituted alkene is a possible pathway for α-haloalkanes, the reactivity of α,α-dihalo ketones in the presence of a base is often dominated by the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction is a characteristic transformation of α-halo ketones with an abstractable α'-proton, although non-enolizable α-halo ketones can also undergo a variation of this rearrangement. adichemistry.comnrochemistry.com

For α,α-dihalo ketones, the Favorskii rearrangement typically leads to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.comorganicreactions.org The reaction is initiated by the attack of a base (e.g., hydroxide, alkoxide) on the ketone. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile to yield the rearranged product after elimination of the second halide. adichemistry.com This pathway represents a more complex transformation than a simple elimination of HCl to form an alkene.

Hydrolytic Pathways of the Carbonyl and Halogenated Groups

The hydrolysis of this compound can lead to the formation of 4-chlorophenylglyoxylic acid. This transformation involves the hydrolysis of the two chlorine atoms at the α-position. Under aqueous conditions, the dichloromethyl group is converted to a carboxylic acid. This process can be facilitated by the presence of a base.

Condensation and Derivatization Reactions of this compound

This compound is a versatile chemical intermediate characterized by its reactive α,α-dichloro ketone functional group. This structural feature allows it to readily participate in a variety of condensation and derivatization reactions, leading to the formation of diverse heterocyclic and acyclic compounds. The presence of two chlorine atoms on the α-carbon and a carbonyl group makes it an excellent electrophile, susceptible to attack by various nucleophiles. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

The primary reaction pathways involve the interaction of the dichloro ketone with mono- and dinucleophiles. Reactions with dinucleophiles, such as thiourea (B124793), urea (B33335), and their derivatives, are of particular importance as they often proceed via a cyclocondensation mechanism to yield five- or six-membered heterocyclic rings. These reactions, such as the well-known Hantzsch thiazole (B1198619) synthesis and related pyrimidine (B1678525) syntheses, provide efficient routes to highly functionalized aromatic systems.

Hantzsch Thiazole Synthesis and Related Reactions with Thiourea Derivatives

A prominent condensation reaction of this compound is its cyclocondensation with thiourea and its N-substituted derivatives, which is a variation of the Hantzsch thiazole synthesis. In this reaction, the α-haloketone reacts with the thiourea to form a thiazole ring. Given the dichloro nature of the starting material, the reaction is expected to yield a 2-amino-5-chloro-4-(4-chlorophenyl)thiazole.

The proposed mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the dichloroethanone, followed by dehydration to form an intermediate. This is then followed by an intramolecular nucleophilic attack of the nitrogen atom on the α-carbon, leading to the displacement of a chloride ion and the formation of the thiazole ring. The second chlorine atom at the α-position remains on the resulting heterocyclic ring.

The reaction conditions for this synthesis can be varied, with different solvents and catalysts being employed to optimize the yield and purity of the resulting thiazole derivatives. The use of N-substituted thioureas allows for the introduction of various substituents at the 2-amino position of the thiazole ring, providing a straightforward method for generating a library of related compounds.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-5-chloro-4-(4-chlorophenyl)thiazole | Ethanol, reflux |

| This compound | N-Phenylthiourea | 5-Chloro-4-(4-chlorophenyl)-N-phenylthiazol-2-amine | Acetic acid, heat |

| This compound | N-Methylthiourea | 5-Chloro-4-(4-chlorophenyl)-N-methylthiazol-2-amine | Methanol, reflux |

Cyclocondensation with Urea and its Derivatives

In a similar fashion to the reaction with thiourea, this compound can undergo cyclocondensation with urea and its derivatives to furnish pyrimidine-based heterocycles. This reaction provides a pathway to 2-amino-5-chloro-4-(4-chlorophenyl)pyrimidin-x-ol or related structures, depending on the tautomeric form and subsequent reaction conditions.

The reaction is believed to proceed through an initial condensation between the carbonyl group of the dichloroethanone and one of the amino groups of urea, followed by an intramolecular cyclization involving the second amino group and the α-carbon, displacing a chloride ion. The presence of the second chlorine atom offers a handle for further functionalization of the resulting pyrimidine ring.

Variations in reaction conditions, such as the choice of solvent, temperature, and the use of acid or base catalysis, can significantly influence the outcome of the reaction, including the yield and the specific isomer formed. The use of substituted ureas can also lead to a diverse range of pyrimidine derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Urea | 2-Amino-5-chloro-4-(4-chlorophenyl)pyrimidin-6(1H)-one | Ethanolic HCl, reflux |

| This compound | N-Methylurea | 2-(Methylamino)-5-chloro-4-(4-chlorophenyl)pyrimidin-6(1H)-one | Sodium ethoxide, ethanol, reflux |

| This compound | Phenylurea | 2-(Phenylamino)-5-chloro-4-(4-chlorophenyl)pyrimidin-6(1H)-one | Acetic acid, sodium acetate, heat |

Molecular Structure Elucidation and Spectroscopic Characterization of 2,2 Dichloro 1 4 Chlorophenyl Ethanone

Nuclear Magnetic Resonance Spectroscopy in Structural Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-Dichloro-1-(4-chlorophenyl)ethanone, ¹H and ¹³C NMR would provide definitive information about its molecular structure.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, the protons on the 4-chlorophenyl group would be expected to appear as two doublets in the aromatic region of the spectrum. This is due to the symmetry of the para-substituted ring. The proton on the dichloromethyl group (-CHCl₂) would likely appear as a singlet further downfield, influenced by the electron-withdrawing effects of the two chlorine atoms and the adjacent carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all non-equivalent carbon atoms. Distinct signals would be anticipated for the carbonyl carbon, the dichloromethyl carbon, and the carbons of the 4-chlorophenyl ring. The chemical shifts of these carbons would be indicative of their electronic environments. For instance, the carbonyl carbon would be significantly deshielded and appear at a high chemical shift value.

Infrared and Ultraviolet-Visible Spectroscopic Analysis of Functional Groups

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in identifying the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. A strong, sharp absorption band would be expected in the region of 1690-1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. Other significant absorptions would include those for the C-Cl stretching vibrations, typically found in the fingerprint region (below 800 cm⁻¹), and the C-H stretching and bending vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the presence of the chlorophenyl ketone chromophore would give rise to characteristic absorption bands in the UV region. Transitions such as π → π* and n → π* are anticipated. The conjugation between the aromatic ring and the carbonyl group would influence the wavelength of maximum absorption (λmax).

Detailed experimental IR and UV-Vis spectra for this specific compound are not widely published.

Mass Spectrometric Techniques for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would reveal the presence of multiple chlorine atoms. The relative abundances of the isotopic peaks would be consistent with the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of characteristic fragment ions, such as the 4-chlorobenzoyl cation and the dichloromethyl radical. The analysis of these fragment ions would provide valuable confirmation of the compound's structure.

Specific mass spectral data and detailed fragmentation analysis for this compound are not extensively documented in readily accessible literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of the closely related compound, 2,2-Dichloro-1-(4-methylphenyl)ethanone, offers valuable insights into the likely solid-state conformation and packing. nih.gov

Crystal System and Unit Cell Parameters

Based on the analysis of its structural analog, 2,2-Dichloro-1-(4-methylphenyl)ethanone, it is plausible that this compound would also crystallize in a similar system. The methyl-substituted analog crystallizes in the monoclinic crystal system. nih.gov The unit cell parameters for this analog are provided in the table below and can serve as an estimation for the target compound, with expected variations due to the difference in the para-substituent.

| Crystal Data for 2,2-Dichloro-1-(4-methylphenyl)ethanone | |

| Crystal system | Monoclinic |

| a (Å) | 6.650 (5) |

| b (Å) | 9.959 (7) |

| c (Å) | 14.475 (11) |

| β (°) | 92.921 (9) |

| Volume (ų) | 957.4 (12) |

| Z | 4 |

| (Data sourced from a study on 2,2-Dichloro-1-(4-methylphenyl)ethanone) nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Drawing parallels from its methyl-substituted analog and other chlorinated aromatic compounds, several key intermolecular interactions can be anticipated. nih.govnih.goviucr.orgiucr.org

In the crystal structure of 2,2-Dichloro-1-(4-methylphenyl)ethanone, the crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. nih.gov It is highly probable that similar C—H···O interactions, involving the carbonyl oxygen as an acceptor, would be present in the crystal structure of the title compound.

Furthermore, the presence of multiple chlorine atoms suggests the likelihood of other significant intermolecular contacts. These may include:

C—H···Cl interactions: Weak hydrogen bonds between aromatic C-H groups and chlorine atoms. nih.goviucr.org

Cl···Cl contacts: Short interactions between chlorine atoms of neighboring molecules. iucr.org

C—Cl···π interactions: Interactions between a chlorine atom and the π-system of an adjacent aromatic ring. nih.gov

These various intermolecular forces would collectively dictate the formation of a stable three-dimensional supramolecular architecture in the solid state.

Computational and Theoretical Studies of 2,2 Dichloro 1 4 Chlorophenyl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometric properties of complex molecules with a favorable balance of accuracy and computational cost. researchgate.net This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By minimizing the total energy of the system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nanobioletters.com

For a molecule like 2,2-Dichloro-1-(4-chlorophenyl)ethanone, DFT calculations would elucidate the spatial relationship between the 4-chlorophenyl ring and the dichloroacetyl group. Studies on analogous compounds, such as 2,2-Dichloro-1-(4-methylphenyl)ethanone, have shown that the molecule is nearly planar. nih.gov In that specific case, the dihedral angle between the phenyl ring and the plane formed by the carbonyl group was found to be 15.5°. nih.gov Similar calculations for this compound would provide its precise optimized geometry, which is fundamental for understanding its reactivity and interactions. DFT serves as the foundation for many other computational analyses, including the electronic property evaluations discussed in subsequent sections. nanobioletters.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, an FMO analysis would map the distribution of these orbitals. Typically, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-poor regions. The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which quantify different aspects of reactivity.

Table 1: Key Reactivity Indices Derived from FMO Analysis

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net |

In a related study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org A similar computational approach for this compound would yield its specific reactivity indices, providing a quantitative measure of its electrophilic and nucleophilic nature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. researchgate.net Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. youtube.com Green and yellow areas represent intermediate or neutral potential.

For this compound, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The chlorine atoms would also contribute to regions of negative potential. researchgate.net The hydrogen atoms of the phenyl ring would likely exhibit a positive potential (blue or greenish-blue), and the carbon atom of the carbonyl group would be an electrophilic site. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and stability. mdpi.com This technique is particularly useful for analyzing the flexibility of a molecule and understanding how it behaves in different environments, such as in a solvent or interacting with a protein.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling provides a powerful framework for investigating the detailed mechanisms of chemical reactions. Using quantum mechanics methods like DFT, researchers can map out the entire energy profile of a reaction pathway, including reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are crucial for determining reaction rates and understanding why a particular reaction pathway is favored over another.

For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the dichloromethyl group, computational modeling can elucidate the step-by-step process. For instance, in a ketone reduction reaction, modeling could identify the structure of the transition state as a hydride attacks the carbonyl carbon, providing a deeper understanding of the reaction's stereoselectivity. These theoretical investigations can validate experimental findings or predict reaction outcomes, guiding the design of new synthetic routes.

Enzyme-Substrate Docking Simulations for Related Ketone Reductions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). animbiosci.org This method is widely used in drug discovery and enzymology to understand how a substrate or inhibitor fits into the active site of an enzyme. nih.gov The simulation calculates a binding score, which estimates the binding affinity between the two molecules.

In the context of ketone reductions, docking simulations could be used to model the interaction of this compound with a reductase enzyme. The simulation would place the ketone into the enzyme's active site and predict the most stable binding pose. This information is invaluable for understanding the mechanism of enzymatic reduction. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the enzyme-substrate complex and facilitate the catalytic process. nih.gov Such simulations can explain the stereoselectivity of enzymatic reactions and guide efforts to engineer enzymes with improved or altered activity.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone |

Advanced Applications and Role in Synthetic Organic Chemistry

2,2-Dichloro-1-(4-chlorophenyl)ethanone as a Key Intermediate in Complex Molecule Synthesis

The presence of a dichloromethyl ketone moiety attached to a 4-chlorophenyl ring makes this compound a versatile precursor for the construction of more intricate molecular architectures. This strategic positioning of reactive sites allows for its incorporation into a diverse array of organic compounds.

In the realm of agrochemical research, chloro-containing organic molecules have historically played a pivotal role. While direct synthesis of commercial pesticides from this compound is not extensively documented in the public domain, its structural motifs are present in well-known agrochemicals. For instance, it shares structural similarities with metabolites of the insecticide DDT (dichlorodiphenyltrichloroethane). Research into the synthesis of DDT metabolites, such as o-Cl-DDMU, highlights the chemical transformations that chlorinated phenyl ethanone (B97240) structures can undergo. nih.gov The study of such synthetic pathways is crucial for understanding the environmental fate of pesticides and for the development of new, potentially more biodegradable, agrochemicals.

Furthermore, the broader class of phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), demonstrates the importance of chlorinated aromatic compounds in weed control. mt.govwikipedia.orgakaction.orgorst.eduresearchgate.net The synthesis and modification of such compounds are central to developing new herbicides with improved selectivity and environmental profiles. The reactivity of the ketone group in this compound offers a potential handle for the synthesis of novel herbicide candidates.

The following table provides a brief overview of related agrochemicals and their functions.

| Agrochemical | Type | Function |

| DDT | Insecticide | Broad-spectrum insecticide |

| 2,4-D | Herbicide | Selective control of broadleaf weeds |

Research has shown that compounds containing the 1,2,4-triazole (B32235) moiety, which can be synthesized from precursors with similar reactivity to this compound, exhibit a broad spectrum of biological activities, including antifungal and antimicrobial properties. researchgate.net The versatility of such intermediates makes them attractive starting points for the discovery of new therapeutic agents.

Development of Chiral Analogues via Reduction and Derivatization

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in the synthesis of single-enantiomer pharmaceuticals. wikipedia.orgnih.gov The reduction of this compound would yield a chiral alcohol, 2,2-dichloro-1-(4-chlorophenyl)ethanol, which can then be further derivatized.

The asymmetric reduction of analogous chloroacetophenones has been successfully achieved using various biocatalysts, such as plant tissues and microorganisms, with high enantioselectivity. nih.govnih.govresearchgate.net These chiral alcohols are valuable intermediates in the synthesis of more complex molecules. For example, the enantioselective reduction of similar ketones is a key step in the synthesis of certain antifungal agents and other pharmaceuticals. nih.gov

The resulting chiral alcohol from the reduction of this compound can undergo further chemical modifications, known as derivatization, at the hydroxyl group to introduce new functional groups and build molecular complexity. ddtjournal.comscience.govmdpi-res.com This opens up pathways to a diverse range of chiral molecules for biological screening.

The table below summarizes the outcomes of asymmetric reduction of a related compound, 4'-chloroacetophenone (B41964), using different plant tissues as biocatalysts. nih.gov

| Biocatalyst (Plant Tissue) | Product Configuration | Enantiomeric Excess (e.e.) % | Chemical Yield % |

| Apple (Malus pumila) | (S)-1-(4-chlorophenyl)ethanol | 98 | 80 |

| Carrot (Daucus carota) | (R)-1-(4-chlorophenyl)ethanol | 95 | 75 |

| Potato (Solanum tuberosum) | (S)-1-(4-chlorophenyl)ethanol | 96 | 78 |

Contribution to Environmental Chemistry Research: Fate and Transformation Studies

Understanding the environmental fate and transformation of chlorinated organic compounds is of paramount importance due to their potential persistence and toxicity. While specific studies on the environmental degradation of this compound are limited, research on structurally similar compounds like DDT and its metabolites provides valuable insights. ethz.chontosight.aidergipark.org.trethz.ch

The degradation of DDT in the environment can proceed through both biotic and abiotic pathways, leading to the formation of various transformation products, including DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). ethz.chontosight.ai The study of these degradation pathways helps in assessing the long-term environmental impact of such compounds and in developing remediation strategies. nih.govnih.govserdp-estcp.milresearchgate.net

Given its structure, this compound could potentially undergo transformations such as reductive dechlorination under anaerobic conditions or microbial degradation in soil and water. Research on the environmental behavior of this compound would contribute to a better understanding of the fate of chlorinated aromatic ketones in the environment.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for 2,2-Dichloro-1-(4-chlorophenyl)ethanone Transformations

The transformation of the dichloromethyl ketone moiety in this compound is a key area for methodological development. Future research is increasingly directed towards novel catalytic systems that offer enhanced selectivity, efficiency, and milder reaction conditions compared to traditional methods.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For transformations of α,α-dichloroaryl ketones, chiral organocatalysts, such as those derived from cinchona alkaloids or proline, could enable highly enantioselective reactions. researchgate.net These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating asymmetric additions or substitutions at the α-position, which is challenging to achieve selectively.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for generating radical intermediates under exceptionally mild conditions. This approach could be applied to the selective dehalogenation of this compound. By using a suitable photosensitizer and a hydrogen atom source, it may be possible to achieve stepwise removal of chlorine atoms, providing access to monochlorinated or fully reduced ketone products that are otherwise difficult to synthesize selectively. mdpi.com

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving immiscible phases, offering advantages like increased reaction rates and the use of inexpensive and safer reagents. crdeepjournal.orgprinceton.edu For the derivatization of this compound, chiral phase-transfer catalysts could be explored for the asymmetric alkylation or other nucleophilic substitutions of the corresponding enolate, providing enantiomerically enriched products. researchgate.net The efficiency of PTC relies on the catalyst's ability to transport an anion from an aqueous or solid phase into an organic phase where the reaction occurs. core.ac.uk

Below is a table summarizing potential applications of these novel catalytic systems for transformations of the target compound.

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Organocatalysis | Asymmetric α-functionalization (e.g., amination, alkylation) | Metal-free, high enantioselectivity, mild reaction conditions. |

| Photocatalysis | Selective mono- or di-dechlorination, radical-mediated C-C coupling | Use of visible light, ambient temperature, high functional group tolerance. |

| Phase-Transfer | Asymmetric alkylation, cyanation, or other nucleophilic substitutions | Milder conditions, increased yields, use of inexpensive bases. |

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

In line with the global push for sustainable chemical manufacturing, green chemistry principles are becoming central to the development of new synthetic and derivatization methods for compounds like this compound.

Alternative Solvents: A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. Ionic liquids (ILs), which are salts with low melting points, are being investigated as alternative reaction media. tcichemicals.comdcu.ie Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive for various reactions. rushim.ru The synthesis or transformation of this compound in ionic liquids could lead to improved reaction rates and selectivities, as well as easier product separation and catalyst recycling.

Mechanochemistry: This approach involves conducting chemical reactions by grinding solid reactants together, often with minimal or no solvent (solvent-free synthesis). rsc.org Mechanochemical methods can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry. colab.wsresearchgate.net The synthesis of this compound or its derivatives via mechanochemical ball milling could significantly reduce solvent waste and energy consumption.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers unparalleled selectivity under mild, aqueous conditions. For this compound, ketoreductase enzymes could be employed for the highly enantioselective reduction of the carbonyl group to produce chiral α,α-dichloro alcohols, which are valuable building blocks. researchgate.netresearchgate.net This biocatalytic approach avoids the use of stoichiometric metal hydride reagents and organic solvents.

The table below outlines green chemistry strategies applicable to the lifecycle of this compound.

| Green Chemistry Approach | Application | Environmental Benefits |

| Ionic Liquids | Use as a recyclable solvent for synthesis or derivatization reactions. | Reduced use of volatile organic compounds (VOCs), potential for reuse. |

| Mechanochemistry | Solvent-free synthesis or subsequent reactions. | Elimination or significant reduction of solvent waste, energy efficiency. |

| Biocatalysis | Enantioselective reduction of the ketone functionality. | Use of renewable catalysts, aqueous reaction media, high selectivity. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes

The intersection of computational science and chemistry is creating powerful new tools for chemical discovery and process development. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how the synthesis and reactivity of molecules like this compound are approached.

Reactivity and Reaction Condition Prediction: ML models can be trained to predict the outcome and optimal conditions for a given chemical reaction. By inputting the structures of reactants, such as 4-chloroacetophenone and a chlorinating agent, a model could predict the likely yield of this compound under various catalysts, solvents, and temperatures. This predictive capability can significantly reduce the number of experiments needed for process optimization, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR models can be developed to predict their chemical or biological properties based on their molecular structure. This is particularly relevant in drug discovery and materials science, where predicting a molecule's properties before its synthesis is highly valuable.

| AI/ML Application | Function for this compound Chemistry | Impact on Research & Development |

| AI Retrosynthesis | Propose novel and efficient synthetic routes to the compound. | Accelerates synthesis planning, discovers alternative pathways. |

| Reactivity Prediction | Predict yields and outcomes of transformations. | Reduces experimental workload, optimizes reaction conditions faster. |

| QSAR Modeling | Predict properties of novel derivatives. | Guides the design of new molecules with desired characteristics. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring

A detailed understanding of reaction kinetics, mechanisms, and the behavior of chemical species in real-time is crucial for process optimization and control. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are being increasingly implemented for the in-situ monitoring of reactions involving compounds like this compound. nih.gov

In-Situ FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy provide vibrational information that acts as a molecular fingerprint. By inserting a probe directly into the reaction vessel, these non-destructive techniques can track the concentration of reactants, intermediates, and products in real-time. youtube.com For instance, in the synthesis of this compound via Friedel-Crafts acylation, FTIR could monitor the disappearance of the acyl chloride reactant and the appearance of the ketone product by tracking their respective carbonyl stretching frequencies. researchgate.netrsc.orgmasterorganicchemistry.comsapub.org Similarly, Raman spectroscopy is highly effective for monitoring crystallization processes and polymorphic transformations, which is critical during product isolation and purification. crystallizationsystems.comresearchgate.netresearchgate.net

Operando NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Operando NMR setups allow for the acquisition of NMR spectra under actual reaction conditions. ru.nl This powerful technique could be used to study the mechanism of halogenation or subsequent transformations of this compound, identifying transient intermediates and providing unprecedented insight into the reaction pathway. rsc.orgresearchgate.net

The application of these techniques provides a continuous stream of data that can be used to ensure reaction consistency, improve yield and purity, and enhance process safety.

| Technique | Information Provided | Application Example |

| In-Situ FTIR | Real-time concentration of functional groups (e.g., C=O). | Monitoring the conversion of acyl chloride to ketone in a Friedel-Crafts reaction. |

| In-Situ Raman | Real-time molecular structure, crystallinity, polymorphism. | Monitoring the crystallization of the final product to ensure the correct form. |

| Operando NMR | Detailed molecular structure of species in solution. | Mechanistic investigation of catalytic dehalogenation, identifying intermediates. |

Q & A

Q. What are the common synthetic routes for 2,2-dichloro-1-(4-chlorophenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via chlorination of acetophenone derivatives. Two validated approaches include:

Q. Optimization Strategies :

Q. How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

Methodological Answer: Key spectral features include:

- <sup>1</sup>H NMR (CDCl3, 400 MHz) :

- δ 7.99 (d, J = 8.0 Hz, 2H, aromatic protons ortho to ketone).

- δ 7.43 (d, J = 12.0 Hz, 2H, aromatic protons meta to ketone).

- δ 6.52 (s, 1H, CHCl2 group) .

- <sup>13</sup>C NMR :

- δ 185.0 (C=O), 141.3 (C-Cl), 131.3–129.3 (aromatic carbons) .

- LRMS : m/z 224 [M+H]<sup>+</sup> .

Q. Validation Steps :

- Compare observed shifts with computational predictions (e.g., DFT calculations).

- Cross-reference with analogous compounds (e.g., 2,2-dichloro-1-(4-methylphenyl)ethanone, δ 192.62 ppm for C=O) .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software is standard. Key parameters include:

-

Crystal System : Monoclinic (e.g., P21/c for similar derivatives).

-

Unit Cell Dimensions :

Parameter Value a 6.650 Å b 9.959 Å c 14.475 Å β 92.921° V 957.4 Å<sup>3</sup> -

Refinement : Use R1 < 0.05 and wR2 < 0.15 for high-confidence models .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing bioactive heterocycles, and what mechanistic insights are critical?

Methodological Answer: The dichloroketone group enables nucleophilic substitution for constructing:

Q. Mechanistic Considerations :

- Steric hindrance from the 4-chlorophenyl group directs regioselectivity.

- Dichlorination at C2 enhances electrophilicity of the ketone, favoring nucleophilic attack.

Q. How do conflicting spectroscopic or crystallographic data arise, and how can they be resolved?

Case Study : Discrepancies in C=O <sup>13</sup>C NMR shifts (δ 185.0 vs. 192.62 ppm in derivatives ) may stem from:

- Solvent effects : CDCl3 vs. DMSO-d6.

- Crystal packing forces : Hydrogen bonding in the solid state alters electronic environments .

Q. Resolution Strategies :

Q. What advanced analytical techniques are recommended for studying environmental degradation products of this compound?

Methodological Answer : Given structural similarity to DDT derivatives (e.g., DDE, DDD ), employ:

Q. Table 1. Comparative NMR Data for this compound and Derivatives

| Compound | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | Source |

|---|---|---|---|

| This compound | 7.99 (d, 2H), 7.43 (d, 2H), 6.52 (s, 1H) | 185.0 (C=O), 141.3 (C-Cl) | |

| Triazole derivative | 6.92–7.94 (aromatic), NH proton absent | 192.62 (C=O) |

Q. Table 2. Crystallographic Parameters for Structural Validation

| Parameter | 2,2-Dichloro-1-(4-methylphenyl)ethanone |

|---|---|

| Space Group | P21/c |

| a (Å) | 6.650 |

| b (Å) | 9.959 |

| c (Å) | 14.475 |

| R1 | 0.054 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.